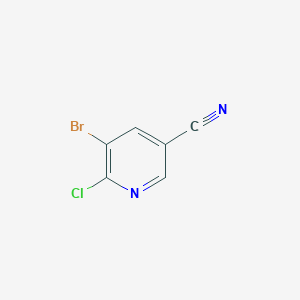

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-6-chloronicotinonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-6-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-6-chloronicotinonitrile, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. This document details a reliable synthetic pathway from commercially available precursors and outlines the expected analytical data for the characterization of the final compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-6-chloronicotinonitrile is provided below.

| Property | Value |

| Molecular Formula | C₆H₂BrClN₂ |

| Molecular Weight | 217.45 g/mol |

| Appearance | White to yellow solid |

| Melting Point | 156-158 °C |

| CAS Number | 71702-01-7 |

Synthesis Pathway

The synthesis of 5-Bromo-6-chloronicotinonitrile can be achieved through a multi-step process starting from 5-bromo-6-hydroxynicotinic acid. The overall synthetic scheme involves the conversion of the carboxylic acid to an acid chloride, followed by amidation and subsequent dehydration to yield the target nitrile.

Caption: Synthetic pathway for 5-Bromo-6-chloronicotinonitrile.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-6-chloronicotinic acid[1]

This procedure outlines the conversion of 5-bromo-6-hydroxynicotinic acid to 5-bromo-6-chloronicotinic acid.

Materials:

-

5-bromo-6-hydroxynicotinic acid

-

Phosphorus oxychloride (POCl₃)

-

Tetramethylammonium chloride ((CH₃)₄NCl)

-

Ice water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a reaction flask, add 5-bromo-6-hydroxynicotinic acid (10 g, 45 mmol), tetramethylammonium chloride (5.4 g, 49 mmol), and phosphorus oxychloride (20 mL).

-

Heat the mixture to reflux and maintain for 3 hours.

-

After completion of the reaction, carefully and slowly pour the reaction mixture into ice water with continuous stirring for 2 hours.

-

Collect the precipitated solid by filtration.

-

Dissolve the solid in ethyl acetate (300 mL) and dry the solution over anhydrous sodium sulfate.

-

Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid.

Step 2: Synthesis of 5-Bromo-6-chloronicotinoyl chloride[2]

This protocol describes the formation of the acid chloride from the corresponding carboxylic acid.

Materials:

-

5-Bromo-6-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

Procedure:

-

In a clean, dry round-bottom flask, combine 5-bromo-6-chloronicotinic acid (1 equivalent) with an excess of thionyl chloride (e.g., 3-5 mL).

-

Fit the flask with a reflux condenser and gently reflux the mixture for 30 minutes, or until the solid has completely dissolved.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to yield the crude 5-bromo-6-chloronicotinoyl chloride, which is typically used in the next step without further purification.

Step 3: Synthesis of 5-Bromo-6-chloronicotinamide

This step involves the amidation of the acid chloride.

Materials:

-

5-Bromo-6-chloronicotinoyl chloride

-

Concentrated ammonium hydroxide (NH₄OH)

-

Ice bath

-

Chloroform or other suitable organic solvent

Procedure:

-

Dissolve the crude 5-bromo-6-chloronicotinoyl chloride in a minimal amount of a suitable anhydrous solvent like chloroform.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide dropwise with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 5-bromo-6-chloronicotinamide.

Step 4: Synthesis of 5-Bromo-6-chloronicotinonitrile

This final step is the dehydration of the primary amide to the nitrile. Several reagents can be used for this transformation.[1][2]

Materials:

-

5-Bromo-6-chloronicotinamide

-

Dehydrating agent (e.g., phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅))

-

Inert solvent (e.g., dichloromethane, toluene)

Procedure (using POCl₃):

-

To a solution of 5-bromo-6-chloronicotinamide (1 equivalent) in an inert solvent, add phosphorus oxychloride (2-3 equivalents) dropwise at 0 °C.

-

The reaction mixture is then stirred at room temperature or gently heated until the reaction is complete, as monitored by techniques like TLC or HPLC.

-

Upon completion, the reaction mixture is carefully quenched by pouring it onto crushed ice.

-

The product is extracted with a suitable organic solvent.

-

The organic layer is washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography or recrystallization.

Characterization Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of 5-Bromo-6-chloronicotinonitrile in CDCl₃ is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.6 | Doublet | 1H | H-2 |

| ~ 8.3 | Doublet | 1H | H-4 |

The downfield shift of these protons is due to the deshielding effects of the electronegative nitrogen atom and the halogen substituents.[3][4]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 | C-6 (bearing Cl) |

| ~ 148 | C-2 |

| ~ 141 | C-4 |

| ~ 125 | C-5 (bearing Br) |

| ~ 118 | C-3 |

| ~ 115 | -C≡N |

The chemical shifts are influenced by the electronegativity of the substituents and the nature of the aromatic ring. The nitrile carbon is expected to appear in the characteristic region for this functional group.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 | Strong, Sharp | C≡N stretch |

| ~ 1550-1600 | Medium | C=C and C=N aromatic ring stretches |

| ~ 1000-1200 | Strong | C-Cl and C-Br stretches |

The most characteristic peak will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹, which is slightly lower than aliphatic nitriles due to conjugation with the aromatic ring.[7][8]

Mass Spectrometry

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

| m/z | Interpretation |

| 215/217/219 | Molecular ion peak cluster [M]⁺ |

| 136/138 | [M - Br]⁺ |

| 180/182 | [M - Cl]⁺ |

| 109 | [M - Br - Cl]⁺ |

Fragmentation is likely to involve the loss of the halogen atoms and the nitrile group.[9][10]

Safety Information

5-Bromo-6-chloronicotinonitrile is expected to be a hazardous substance. Appropriate safety precautions should be taken during its handling and synthesis.

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

Precautionary Statements: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes.[11]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Workflow Diagram

Caption: General experimental workflow for synthesis and characterization.

References

- 1. orgosolver.com [orgosolver.com]

- 2. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. savemyexams.com [savemyexams.com]

- 11. fishersci.com [fishersci.com]